Melting Point and Thermal Stability: Caffeine Monohydrate vs. Anhydrous Caffeine
The melting point is a fundamental indicator of purity and crystalline identity. Caffeine monohydrate exhibits a significantly higher melting range of 234–239 °C compared to the anhydrous form, which melts at 227–228 °C [1]. This 7–11 °C elevation is due to the stabilizing effect of the water molecule within the crystal lattice. This property serves as a rapid quality control indicator to confirm the hydrate form has not undergone dehydration during storage or processing.
| Evidence Dimension | Melting point range (°C) |
|---|---|
| Target Compound Data | 234–239 °C |
| Comparator Or Baseline | Anhydrous caffeine: 227–228 °C |
| Quantified Difference | 7–11 °C higher |
| Conditions | USP melting range determination for the monohydrate after drying at 80°C for 4 hours; literature value for anhydrous form. |
Why This Matters
The distinct melting range provides a critical quality control benchmark for confirming the identity and purity of caffeine monohydrate upon receipt and before use in formulations.
- [1] USP Monographs: Caffeine. USP29-NF24, p. 1117. View Source
